molecular formula C12H11BrS B1391024 2-[4-(Bromomethyl)benzyl]thiophene CAS No. 1007847-74-6

2-[4-(Bromomethyl)benzyl]thiophene

Cat. No.: B1391024
CAS No.: 1007847-74-6
M. Wt: 267.19 g/mol
InChI Key: HYXPFBKVWGXSAZ-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)benzyl]thiophene is an organic compound with the molecular formula C12H11BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromomethyl group attached to a benzyl group, which is further connected to the thiophene ring. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)benzyl]thiophene typically involves the bromination of 4-methylbenzylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually include room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)benzyl]thiophene is largely dependent on its chemical reactivity. The bromomethyl group is highly reactive and can undergo various transformations, making the compound a versatile intermediate in organic synthesis. The thiophene ring imparts aromatic stability and electronic properties that influence the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Bromomethyl)benzyl]thiophene is unique due to the presence of both the bromomethyl group and the thiophene ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications. The thiophene ring also contributes to the compound’s electronic properties, which are valuable in materials science and electronic applications .

Properties

IUPAC Name

2-[[4-(bromomethyl)phenyl]methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPFBKVWGXSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670700
Record name 2-{[4-(Bromomethyl)phenyl]methyl}thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007847-74-6
Record name 2-{[4-(Bromomethyl)phenyl]methyl}thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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